1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea is an organic compound that belongs to the class of ureas It features a 2-chlorophenyl group and a 2,2-di(furan-2-yl)ethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea can be synthesized through a multi-step process involving the following key steps:
Formation of 2,2-di(furan-2-yl)ethylamine: This intermediate can be prepared by the reaction of furfural with an appropriate amine under acidic or basic conditions.
Coupling with 2-chlorophenyl isocyanate: The 2,2-di(furan-2-yl)ethylamine is then reacted with 2-chlorophenyl isocyanate to form the desired urea compound. This reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones under oxidative conditions.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea can be compared with other urea derivatives, such as:
1-(2-Chlorophenyl)-3-(2-furyl)urea: Lacks the second furan ring, potentially altering its chemical and biological properties.
1-(2-Chlorophenyl)-3-(2-thienyl)urea: Contains a thiophene ring instead of a furan ring, which may affect its reactivity and applications.
Properties
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-(2-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-13-5-1-2-6-14(13)20-17(21)19-11-12(15-7-3-9-22-15)16-8-4-10-23-16/h1-10,12H,11H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRNFNMHTZRONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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